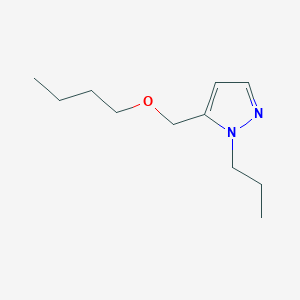![molecular formula C13H14ClN3O3S2 B2929910 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 899733-74-5](/img/structure/B2929910.png)
2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C13H14ClN3O3S2 and its molecular weight is 359.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Compounds derived from pyrido[2,3-d]pyrimidinone and thiadiazinones, analogous in structure to the given compound, have been synthesized for their antimicrobial properties. These compounds demonstrate inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents (Zaki, Gomha, & Mohamed, 2017).
Electrochromic Materials
Thiadiazolo[3,4-c]pyridine derivatives, related to the given chemical structure, have been explored for their use in electrochromic materials. These materials exhibit fast switching times and high coloration efficiency, making them suitable for applications in smart windows and displays (Ming et al., 2015).
Synthesis of Heterocyclic Compounds
The utility of similar compounds in the synthesis of novel heterocyclic compounds, such as fused furopyrroles, pyridines, and pyrimidines, has been demonstrated. These compounds have potential applications in drug development and as intermediates in organic synthesis (Hamed et al., 2020).
Conducting Polymers
Derivatives of thiadiazolopyridine have been utilized in the design of conducting polymers. These polymers exhibit good electrical conductivity and thermal stability, suggesting their use in electronic and optoelectronic devices (Pandule et al., 2014).
Anticancer Research
Research into pyridazinone derivatives containing 1,3,4-thiadiazole moieties, related to the structure of interest, has shown that some of these compounds possess significant antitumor activity. This opens avenues for the development of new anticancer agents (Qin et al., 2020).
properties
IUPAC Name |
2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O3S2/c14-9-3-4-10-11(7-9)22(19,20)16-13(15-10)21-8-12(18)17-5-1-2-6-17/h3-4,7H,1-2,5-6,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAANZVBHVWQZIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(((6-Methoxybenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2929827.png)
![(E)-3-[4-(2-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid](/img/structure/B2929828.png)



![4-(3-fluorophenyl)-6-(2-methoxyethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2929835.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2929838.png)
![N-(2-methoxyphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2929839.png)

![(E)-methyl 2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2929845.png)
![N-(4-chloro-2-fluorophenyl)-2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2929846.png)

